

Beyond BIS: A Comparative Guide to Alternative Crosslinkers in Electrophoresis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Ethylene bisacrylamide*

Cat. No.: *B1582079*

[Get Quote](#)

In the landscape of molecular separation, polyacrylamide gel electrophoresis (PAGE) remains a cornerstone technique. The geometric and chemical properties of the polyacrylamide matrix, which dictate the resolving power of the separation, are critically defined by the crosslinking agent used. For decades, N,N'-methylenebisacrylamide (BIS) has been the default crosslinker. However, its limitations—including the rigidity of the resulting gels and the irreversibility of the crosslinks—have spurred the development and adoption of a variety of alternative crosslinking agents.

This guide provides an in-depth comparison of viable alternatives to the traditional BIS crosslinker. We will delve into the chemical causality behind their unique properties, present supporting experimental data, and provide detailed protocols to empower researchers, scientists, and drug development professionals to select and implement the optimal crosslinking strategy for their specific applications.

The Role of the Crosslinker: More Than Just a Scaffold

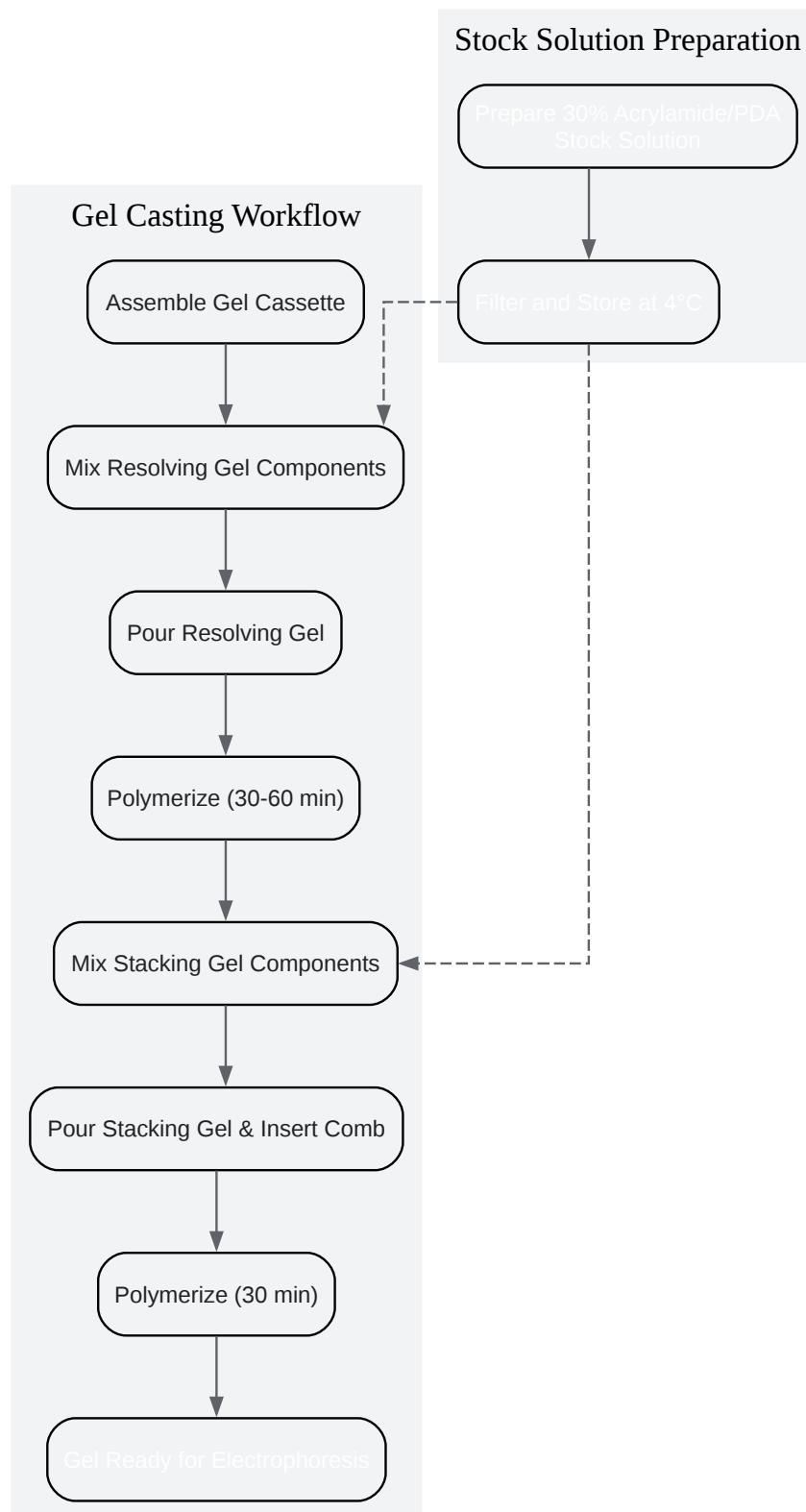
In polyacrylamide gels, linear acrylamide polymers are covalently linked by a bifunctional crosslinking agent to form a three-dimensional porous matrix.^[1] The crosslinker's concentration and chemical structure directly influence the gel's physical properties, including pore size, elasticity, and mechanical strength.^{[2][3][4]} An ideal crosslinker should not only form a suitable matrix for sieving macromolecules but also offer advantages in specific downstream applications, such as enhanced resolution, simplified sample recovery, or improved staining sensitivity.

Piperazine Diacrylamide (PDA): For Enhanced Strength and Clarity

Piperazine diacrylamide (PDA), also known as 1,4-bis(acryloyl)piperazine, stands out as a direct substitute for BIS that offers significant improvements in gel quality without altering standard polymerization protocols.[\[5\]](#)[\[6\]](#)

Mechanism and Performance: The structural difference between PDA and BIS lies in the central diamine. PDA's piperazine ring, compared to the methylene group in BIS, results in a more ordered and uniform polymer network. This enhanced structure imparts several key advantages:

- **Increased Gel Strength:** Gels crosslinked with PDA are mechanically more robust, particularly at lower total acrylamide concentrations (%T).[\[5\]](#) This makes them easier to handle and less prone to tearing, which is especially beneficial for large-format 2-D electrophoresis gels.
- **Improved Resolution:** The uniform pore structure of PDA-crosslinked gels can lead to sharper protein bands and increased resolution of protein spots in 2-D gels.[\[5\]](#)[\[6\]](#)
- **Reduced Staining Background:** A primary driver for PDA's development was to improve the signal-to-noise ratio in silver staining. The hypothesis that the amide groups of BIS contribute to background noise led to the design of PDA, which has been shown to yield clearer backgrounds and thus improve detection sensitivity.[\[5\]](#)


Experimental Protocol: PDA-Crosslinked SDS-PAGE Gel

This protocol is for a standard 12% resolving gel. The Acrylamide/PDA stock solution can be substituted directly for an Acrylamide/BIS solution.

- Prepare a 30% T, 2.67% C Acrylamide/PDA Stock Solution:
 - Dissolve 146.0 g of acrylamide and 4.0 g of PDA in distilled water to a final volume of 500 ml.[\[5\]](#)
 - Filter the solution through a 0.45 μ m filter.

- Store in a dark bottle at 4°C for up to one month.[\[5\]](#)
- Assemble Gel Cassette: Clean and assemble glass plates and combs according to your electrophoresis system's manual.
- Prepare Resolving Gel Solution (10 mL):
 - Water: 3.3 mL
 - 30% Acrylamide/PDA Stock: 4.0 mL
 - 1.5 M Tris-HCl, pH 8.8: 2.5 mL
 - 10% SDS: 0.1 mL
 - 10% Ammonium Persulfate (APS): 0.1 mL
 - TEMED: 0.004 mL
- Pour and Polymerize: Gently mix the resolving gel solution and pour it between the glass plates, leaving space for the stacking gel. Overlay with water or isopropanol to ensure a flat surface. Allow to polymerize for 30-60 minutes.
- Prepare Stacking Gel Solution (5 mL):
 - Water: 3.05 mL
 - 30% Acrylamide/PDA Stock: 0.83 mL
 - 1.0 M Tris-HCl, pH 6.8: 0.63 mL
 - 10% SDS: 0.05 mL
 - 10% APS: 0.05 mL
 - TEMED: 0.005 mL
- Pour Stacking Gel: After polymerization of the resolving gel, pour off the overlay and pour the stacking gel solution. Insert the comb and allow it to polymerize for 30 minutes. The gel is

now ready for sample loading and electrophoresis.

[Click to download full resolution via product page](#)

Caption: Workflow for preparing a PDA-crosslinked polyacrylamide gel.

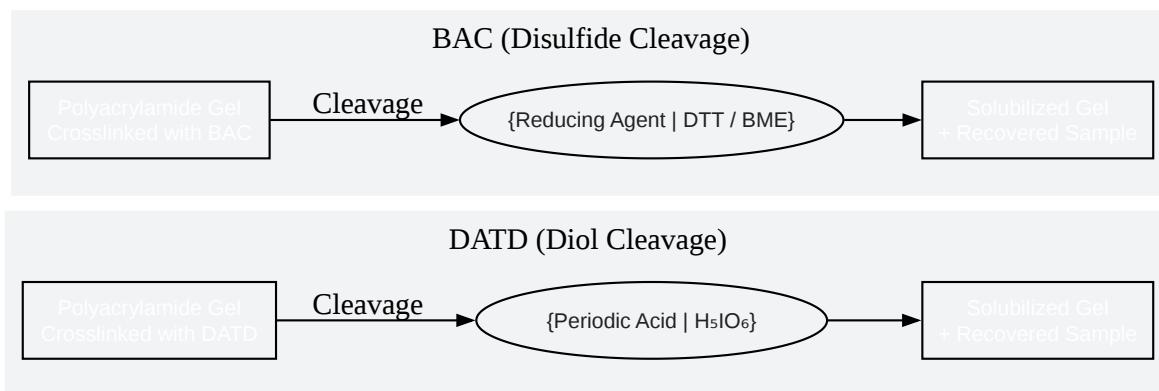
Reversible and Cleavable Crosslinkers: For Sample Recovery

A significant limitation of BIS-crosslinked gels is the difficulty in recovering separated macromolecules from the matrix. Reversible or cleavable crosslinkers address this challenge by incorporating chemically labile bonds that can be broken post-electrophoresis, allowing the gel to be solubilized.[\[7\]](#)

N,N'-Diallyltartardiamide (DATD)

DATD is a popular reversible crosslinker that contains vicinal diol groups within its structure.[\[8\]](#) [\[9\]](#)[\[10\]](#)

Mechanism and Performance: The key feature of DATD is the 1,2-diol bond in its tartrate backbone. This bond is susceptible to cleavage by periodic acid.[\[11\]](#) Treating a DATD-crosslinked gel with a periodic acid solution breaks the crosslinks, effectively dissolving the gel matrix and allowing for the recovery of proteins or nucleic acids.


- **Advantages:** DATD allows for efficient recovery of separated molecules for downstream applications like mass spectrometry, sequencing, or functional assays. Gels crosslinked with DATD are also reported to offer greater resolution, especially for higher molecular weight proteins.[\[10\]](#)
- **Disadvantages:** DATD is known to be less reactive than BIS, which can lead to slower polymerization rates and potentially softer gels. The periodic acid treatment can also affect certain proteins, so validation is necessary.

N,N'-Bis(acryloyl)cystamine (BAC)

BAC is another cleavable crosslinker, featuring a disulfide bond at its core.

Mechanism and Performance: The disulfide bond in BAC is readily cleaved by reducing agents such as dithiothreitol (DTT) or β -mercaptoethanol. This provides a gentle method for gel solubilization under reducing conditions.

- Advantages: This method is particularly useful for applications where the recovered protein's structure and function need to be preserved, as the cleavage conditions are mild. It is a common choice for isolating proteins for subsequent analysis by techniques that are sensitive to oxidation.
- Disadvantages: The presence of a reducing agent is required, which might interfere with some downstream applications if not removed.

[Click to download full resolution via product page](#)

Caption: Cleavage mechanisms for DATD and BAC reversible crosslinkers.

Poly(ethylene glycol) Diacrylate (PEGDA): For Tunable Properties

Poly(ethylene glycol) diacrylate (PEGDA) is a crosslinker that offers a high degree of tunability, making it attractive for specialized applications, particularly in biomaterials and for creating hydrogels with specific mechanical properties.[\[12\]](#)[\[13\]](#)

Mechanism and Performance: PEGDA consists of a flexible polyethylene glycol chain flanked by acrylate groups. The length of the PEG chain can be varied, which directly impacts the properties of the resulting hydrogel.[\[13\]](#)

- Tunable Pore Size and Elasticity: By choosing PEGDA of different molecular weights, researchers can create gels with a wide range of pore sizes and mechanical stiffness.[13] Longer PEG chains result in larger mesh sizes and more flexible gels, which can be advantageous for separating very large protein complexes.
- Biocompatibility: PEGDA is well-known for its biocompatibility, making it suitable for applications involving live cells or sensitive biological molecules.[12][13]
- Hydrophilicity: The hydrophilic nature of the PEG backbone can help to minimize non-specific protein adsorption to the gel matrix.

Experimental Considerations: When substituting PEGDA for BIS, the molar concentration of the crosslinker should be carefully considered to achieve the desired gel properties. The polymerization kinetics may also differ, potentially requiring optimization of APS and TEMED concentrations. Due to the longer and more flexible nature of the PEGDA crosslinks, the resulting gels often have larger pores than BIS-crosslinked gels at the same %C.[12][14]

Comparative Analysis

The choice of crosslinker has a profound impact on the performance and applicability of a polyacrylamide gel. The following table summarizes the key characteristics of the discussed alternatives compared to the standard BIS crosslinker.

Feature	N,N'-methylenebisacrylamide (BIS)	Piperazine Diacrylamide (PDA)	N,N'-Diallyltartardiamide (DATD)	N,N'-Bis(acryloyl)cystamine (BAC)	Poly(ethylene glycol) Diacrylate (PEGDA)
Primary Advantage	Well-established standard	Increased gel strength & clarity[5]	Reversible (Diol cleavage)[11]	Reversible (Disulfide cleavage)[7]	Tunable pore size & elasticity[13]
Mechanical Strength	Standard	High[5]	Moderate	Moderate	Variable (depends on MW)[12]
Resolution	Standard	High[6]	High (especially for high MW)[10]	Standard	Variable
Sample Recovery	No	No	Yes (Periodic Acid)	Yes (Reducing Agents)	No
Staining Background	Standard	Low (Silver Stain)[5]	Standard	Standard	Standard
Biocompatibility	Standard	Standard	Standard	Standard	High[13]
Key Application	General purpose PAGE	2-D Electrophoresis, High-res PAGE	Sample recovery for MS, sequencing	Gentle sample recovery for functional assays	Separation of large complexes, biocompatible matrices

Conclusion: Selecting the Right Tool for the Job

While N,N'-methylenebisacrylamide remains a reliable workhorse for routine electrophoresis, its alternatives offer compelling advantages for a range of specialized applications. For researchers requiring superior resolution and mechanically robust gels for complex separations like 2-D electrophoresis, Piperazine Diacrylamide (PDA) is an excellent choice. When the experimental goal is the recovery of separated macromolecules for downstream analysis,

reversible crosslinkers like N,N'-diallyltartardiamide (DATD) and N,N'-bis(acryloyl)cystamine (BAC) provide elegant solutions for gel solubilization. For applications demanding customized matrix properties, such as the separation of very large molecules or the creation of biocompatible hydrogels, the tunable nature of Poly(ethylene glycol) diacrylate (PEGDA) offers unparalleled flexibility.

By understanding the underlying chemistry and performance characteristics of these alternative crosslinkers, scientists can move beyond the one-size-fits-all approach and strategically select the optimal reagent to enhance the precision, efficiency, and scope of their electrophoretic analyses.

References

- A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density. (n.d.). MDPI.
- Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (n.d.). National Institutes of Health.
- Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network. (2022). ACS Omega.
- Piperazine di-Acrylamide (PDA). (n.d.). Bio-Rad.
- Rheological and mechanical behavior of polyacrylamide hydrogels chemically crosslinked with allyl agarose for two-dimensional gel electrophoresis. (n.d.). ScienceDirect.
- N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins. (1986). Journal of Postgraduate Medicine.
- Alternative to Large Acrylamide Gels for DNA Analysis. (n.d.). BioTechniques.
- ReCLIP (Reversible Cross-Link Immuno-Precipitation): An Efficient Method for Interrogation of Labile Protein Complexes. (n.d.). National Institutes of Health.
- Morphology and Rheological Properties of Polyacrylamide/Bentonite Organic Crosslinking Composite Gel. (2019). MDPI.
- The use of N,N'-diallylalldardiamides as cross-linkers in xylan derivatives-based hydrogels. (2011). ResearchGate.
- Protein Cross-Linkers. (n.d.). G-Biosciences.
- Properties of Acrylamide Gels Cross-Linked With Low Concentrations of N,N'-diallyltartardiamide. (n.d.). PubMed.
- Alternative to Polyacrylamide Gels Improves the Electrophoretic Mobility Shift Assay. (n.d.). BioTechniques.

- Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. (n.d.). National Institutes of Health.
- The use of N,N'-diallylalldardiamides as cross-linkers in xylan derivatives-based hydrogels. (2011). Carbohydrate Research.
- Alternative to polyacrylamide gels improves the electrophoretic mobility shift assay. (1995). PubMed.
- Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix. (1979). PubMed.
- Use of a reversible polyacrylamide gel cross-linker in western blotting for rapid transfer of a wide size range of polypeptides. (1991). PubMed.
- How to cross-link proteins. (n.d.). Fungal Genetics Stock Center.
- Protein Cross-linkers handbook and selection guide. (n.d.). The Wolfson Centre for Applied Structural Biology.
- Cleavable Cross-Linkers and Mass Spectrometry for the Ultimate Task of Profiling Protein–Protein Interaction Networks in Vivo. (n.d.). PubMed Central.
- Protein Cross-Linking. (n.d.). G-Biosciences.
- What is the difference between acrylamide and bisacrylamide? (2015). ResearchGate.
- Protocol to identify human subcellular alternative protein interactions using cross-linking mass spectrometry. (n.d.). ResearchGate.
- Effects of the poly(ethylene glycol) hydrogel crosslinking mechanism on protein release. (n.d.). Royal Society of Chemistry.
- Can anyone recommend a good protocol for cross-linking proteins? (2015). ResearchGate.
- Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties. (n.d.). PubMed Central.
- Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery. (n.d.). PubMed Central.
- Crosslinking reactions of polyethylene glycol diacrylate (PEGDA) and keratin (KTN) mixture. (n.d.). ResearchGate.
- Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies. (2017). Semantic Scholar.
- Comparison of non-electrophoresis grade with electrophoresis grade BIS in NIPAM polymer gel preparation. (2015). PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. researchgate.net [researchgate.net]
- 2. A Comprehensive Mechanical Testing of Polyacrylamide Hydrogels: The Impact of Crosslink Density [mdpi.com]
- 3. Tailoring Physical Properties of Dual-Network Acrylamide Hydrogel Composites by Engineering Molecular Structures of the Cross-linked Network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. bio-rad.com [bio-rad.com]
- 6. ピペラジン ジアクリルアミド For acrylamide gel electrophoresis | Sigma-Aldrich [sigmaaldrich.com]
- 7. The Polyacrylamide Matrix - National Diagnostics [nationaldiagnostics.com]
- 8. N-N' diallyltartardiamide (DATD) as a cross-linking agent for polyacrylamide gel disc electrophoresis of human serum proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Properties of acrylamide gels cross-linked with low concentrations of N,N'-diallyltartardiamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Properties of SDS-polyacrylamide gels highly cross-linked with N,N'-diallyltartardiamide and the rapid isolation of macromolecules from the gel matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Polyethylene Glycol Diacrylate Adapted Photopolymerization Material for Contact Lens with Improved Elastic Modulus Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Characterisation of Photocrosslinked poly(ethylene glycol) diacrylate Implants for Sustained Ocular Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Photo-crosslinked poly(ethylene glycol) diacrylate (PEGDA) hydrogels from low molecular weight prepolymer: Swelling and permeation studies | Semantic Scholar [semanticscholar.org]
- To cite this document: BenchChem. [Beyond BIS: A Comparative Guide to Alternative Crosslinkers in Electrophoresis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1582079#literature-review-of-ethylene-bisacrylamide-alternatives-in-electrophoresis>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com